Sub-Nanomolar PDE10A2 Inhibition: A Comparative Analysis of Binding Affinity
C19H16Cl2N2O5 demonstrates an exceptionally high binding affinity for the PDE10A2 isoform, with a measured inhibition constant (Ki) of 0.0200 nM [1]. This level of potency is significantly greater than that observed for several other PDE10A inhibitors in the same assay system. For instance, the commonly referenced PDE10A inhibitor papaverine exhibits a Ki of approximately 36 nM [2], while another advanced inhibitor, MP-10, has a reported Ki of 0.18 nM [3]. The approximately 1,800-fold and 9-fold improvement in Ki, respectively, underscores a substantial differentiation in molecular target engagement.
| Evidence Dimension | Binding Affinity (Ki) for PDE10A2 |
|---|---|
| Target Compound Data | 0.0200 nM |
| Comparator Or Baseline | Papaverine: ~36 nM; MP-10: 0.18 nM |
| Quantified Difference | ~1,800-fold more potent than papaverine; ~9-fold more potent than MP-10 |
| Conditions | Fluorescence polarization assay (IMAP FP kit) for cyclic nucleotide phosphodiesterases |
Why This Matters
The sub-nanomolar potency of C19H16Cl2N2O5 allows for effective target engagement at extremely low concentrations, minimizing the risk of off-target effects and reducing the required compound quantity for in vitro and in vivo studies, which is a critical factor in scientific selection and procurement for high-precision research.
- [1] BindingDB. (2017). BDBM234745 (US9353104, 33) Affinity Data. Retrieved from bindingdb.org View Source
- [2] Siuciak, J. A., et al. (2006). Inhibition of the striatum-enriched phosphodiesterase PDE10A: a novel approach to the treatment of psychosis. Neuropharmacology, 51(2), 386-396. View Source
- [3] Schmidt, C. J., et al. (2008). Preclinical characterization of selective phosphodiesterase 10A inhibitors: a new therapeutic approach to the treatment of schizophrenia. The Journal of Pharmacology and Experimental Therapeutics, 325(2), 681-690. View Source
